molecular formula C19H13BrClN5OS B11699530 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11699530
M. Wt: 474.8 g/mol
InChI Key: QGHAXKCWXLEWQV-UHFFFAOYSA-N
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Description

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a thiazolyl group, and a chlorophenyl hydrazinylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromophenyl and chlorophenyl groups. The final step involves the formation of the pyrazolone ring under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like nitro or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its complex structure, which combines multiple functional groups

Properties

Molecular Formula

C19H13BrClN5OS

Molecular Weight

474.8 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-chlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H13BrClN5OS/c1-11-17(24-23-15-5-3-2-4-14(15)21)18(27)26(25-11)19-22-16(10-28-19)12-6-8-13(20)9-7-12/h2-10,25H,1H3

InChI Key

QGHAXKCWXLEWQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=CC=C4Cl

Origin of Product

United States

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